Benzyl 3-carbamoylpropylmethylcarbamate
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Overview
Description
Benzyl 3-carbamoylpropylmethylcarbamate: is an organic compound with the molecular formula C13H18N2O3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates, including benzyl 3-carbamoylpropylmethylcarbamate, involves the reaction of an amine with a carbonylimidazolide in water.
Amination or Rearrangement: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3-carbamoylpropylmethylcarbamate can undergo oxidation reactions, where the carbamate group may be oxidized to form various products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in substitution reactions, where the benzyl or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidized derivatives of the carbamate group.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the benzyl or carbamate groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzyl 3-carbamoylpropylmethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Derivatives of benzyl carbamates have shown potential as antimicrobial agents.
Medicine:
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-carbamoylpropylmethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .
Comparison with Similar Compounds
Methyl Carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl Carbamate: Another carbamate with distinct properties and uses.
Phenyl Carbamate: A more complex carbamate with unique chemical behavior.
Uniqueness: Benzyl 3-carbamoylpropylmethylcarbamate is unique due to its specific structure, which combines a benzyl group with a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-(4-amino-4-oxobutyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-5-8-12(14)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQBVNAOFWCUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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